Podophyllol

Description

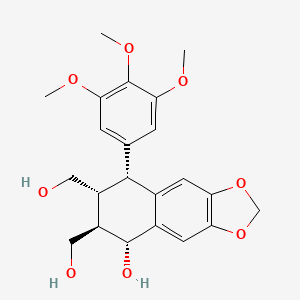

Structure

3D Structure

Properties

IUPAC Name |

(5R,6R,7R,8R)-6,7-bis(hydroxymethyl)-8-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxol-5-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O8/c1-26-18-4-11(5-19(27-2)22(18)28-3)20-12-6-16-17(30-10-29-16)7-13(12)21(25)15(9-24)14(20)8-23/h4-7,14-15,20-21,23-25H,8-10H2,1-3H3/t14-,15-,20+,21-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNOIIHCYJKCZRK-YJPXFSGGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2C(C(C(C3=CC4=C(C=C23)OCO4)O)CO)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)[C@H]2[C@H]([C@@H]([C@H](C3=CC4=C(C=C23)OCO4)O)CO)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for Podophyllol

Retrosynthetic Analysis of Podophyllol

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. For podophyllol, this process highlights several key strategic bond disconnections. The principal challenge lies in the stereocontrolled construction of the substituted tetralin core and the precise installation of the three adjacent chiral centers at positions C-1, C-2, and C-3.

Common retrosynthetic strategies for the podophyllol framework include:

Lactone Ring Disconnection: A frequent initial step is the disconnection of the γ-lactone ring, which simplifies the target to a dihydroxy-acid or a related precursor. This transformation is logical as lactonization is a reliable and often high-yielding reaction.

C1-C9 and C4a-C5 Bond Disconnections: The tetralin ring is often disconnected via pathways that break it down into more manageable acyclic or simpler cyclic precursors. A Diels-Alder strategy is a classic approach, where the tetralin ring is envisioned as an adduct of a diene and a dienophile.

Aryltetralin Core Disconnections: Strategies often focus on the bond connecting the pendant trimethoxyphenyl ring to the tetralin core (the C-1 position). This leads to precursors where this crucial carbon-carbon bond is formed late in the synthesis, for example, through conjugate addition or arylation reactions.

Total Synthesis Approaches to Podophyllol

The total synthesis of podophyllol and its close relative, podophyllotoxin (B1678966), has been a benchmark for excellence in synthetic chemistry. These efforts have led to a diverse array of strategies for assembling the core structure and controlling its complex stereochemistry.

Key Synthetic Transformations and Methodologies

The construction of the podophyllol skeleton has relied on a variety of powerful synthetic transformations. Key reactions that have been successfully implemented include:

Intramolecular Arylation: In one notable synthesis of (-)-podophyllotoxin, a key step involved a radical-mediated intramolecular alkene arylation to form the tetralin ring system. organic-chemistry.org

Asymmetric Cyclopropanation: The first total synthesis of (+)-podophyllic aldehydes, structurally related to podophyllol, utilized an organocatalyzed asymmetric cyclopropanation as a key step to set the initial stereochemistry. researchgate.net

Ring Expansion: Following the cyclopropanation, a Lewis acid-mediated chiral transfer ring expansion was employed to construct the dihydronaphthalene core. researchgate.net

Heck Reaction: In a formal synthesis of (–)-podophyllotoxin, an intramolecular Heck reaction was used to form the crucial C1–C7 bond, thereby closing the tetralin ring. nih.gov

Conjugate Addition: The stereoselective introduction of the aryl group at C-1 has been effectively achieved through conjugate addition reactions to an unsaturated ester or lactone precursor.

Enantioselective and Stereoselective Synthesis Strategies

Controlling the absolute and relative stereochemistry of the three contiguous chiral centers is the most significant challenge in any synthesis of podophyllol. Chemists have approached this problem using several distinct strategies:

Chiral Auxiliary-Based Synthesis: Early and effective syntheses have employed chiral auxiliaries, such as those developed by Evans, to direct stereoselective alkylation or methylation steps, thereby setting the stereochemistry at C-2 and C-3. nih.gov

Organocatalysis: More recent approaches have leveraged the power of asymmetric organocatalysis. For instance, switching the enantiomer of the organocatalyst in an asymmetric cyclopropanation step allowed for the synthesis of both (+)- and (–)-podophyllic aldehydes. researchgate.net

Chemoenzymatic Strategies: Innovative chemoenzymatic approaches have been developed to improve the efficiency of the synthesis, mimicking the biosynthetic pathway while removing non-strategic steps. nih.gov

Substrate Control: Many syntheses rely on substrate control, where the stereochemistry of an existing chiral center directs the formation of subsequent stereocenters. This is often seen in hydrogenation or reduction steps where the reagent is delivered to the less sterically hindered face of the molecule.

Protecting Group Strategies in Podophyllol Total Synthesis

The presence of multiple reactive functional groups in podophyllol precursors, particularly hydroxyl and carboxylic acid groups, necessitates a carefully planned protecting group strategy. The goal is to mask a functional group to prevent it from interfering with a subsequent reaction, and then remove it cleanly in a later step.

Common protecting groups used in the synthesis of podophyllol and related lignans (B1203133) are detailed in the table below.

| Functional Group to Protect | Common Protecting Groups | Typical Deprotection Conditions |

| Phenolic Hydroxyl | Methyl (Me), Benzyl (Bn) | Strong Acid (HBr, BBr₃) for Me; Hydrogenolysis (H₂, Pd/C) for Bn |

| Alcoholic Hydroxyl | Silyl Ethers (TBS, TBDMS), Benzyl (Bn) | Fluoride source (TBAF) for Silyl; Hydrogenolysis for Bn |

| Carbonyl (Ketone/Aldehyde) | Acetals (e.g., ethylene glycol) | Aqueous Acid (e.g., HCl) |

| Carboxylic Acid | Methyl or Ethyl Esters | Saponification (e.g., NaOH, LiOH) |

The selection of protecting groups must be orthogonal, meaning that one group can be removed selectively in the presence of the others, which is crucial for success in a multi-step synthesis. wikipedia.orgorganic-chemistry.org

Challenges and Advancements in Laboratory-Scale Total Synthesis

The primary challenges in the total synthesis of podophyllol remain the efficient and stereocontrolled construction of the aryltetralin lactone core. Achieving high yields over a long sequence of steps (step economy) and minimizing the use of protecting groups are persistent goals.

Semisynthetic Routes to Podophyllol from Related Natural Products

Given the complexity and length of many total synthesis routes, semisynthesis from a more abundant, structurally related natural product is an attractive alternative. The most common starting material for this approach is podophyllotoxin , which is often co-isolated with podophyllol. Podophyllotoxin can be converted into various clinically important derivatives, such as etoposide (B1684455) and teniposide (B1684490). researchgate.net The conversion to podophyllol itself would require the selective reduction of the C-9 keto group of the lactone in podophyllotoxin to a hydroxyl group, a transformation that can be achieved with specific reducing agents, followed by stereochemical considerations to match the natural product. This approach leverages nature's ability to efficiently assemble the complex core structure, providing a more direct route to podophyllol and its analogues.

Chemical Transformations of Precursor Lignans

The synthesis of the podophyllol skeleton often leverages naturally occurring or synthetically accessible lignan (B3055560) precursors. These precursors undergo key chemical transformations to construct the characteristic fused ring system. Lignans are a class of natural products formed by the dimerization of two phenylpropane units. nih.gov

One of the central strategies involves the oxidative transformation and cyclization of dibenzylbutyrolactone lignans. For example, the lignan yatein is a critical precursor that can be cyclized to form deoxypodophyllotoxin (B190956), a direct forerunner to podophyllol and podophyllotoxin. nih.gov This intramolecular cyclization is a pivotal step in forming the tetracyclic core. nih.govmdpi.com Other oxidative transformations reported in the broader context of lignan chemistry include benzylic functionalization and aryl-aryl coupling, which can be promoted by reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). mdpi.comsemanticscholar.org The choice of reaction conditions, such as the solvent and acid promoter, can direct the reaction towards different outcomes. mdpi.com For instance, hypervalent iodine reagents have been used to achieve biaryl coupling, leading to related lignan structures like stegane and isostegane derivatives rather than the podophyllotoxin skeleton. researchgate.net

Regioselective and Stereoselective Functionalization

Achieving precise control over the regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (the 3D orientation of the atoms) is paramount in synthesizing podophyllol due to its complex stereochemistry. mdpi.com

Stereocontrol is often established during the construction of the core structure. In chemoenzymatic approaches, enzymes exhibit remarkable diastereoselectivity in key bond-forming reactions. nih.govchemrxiv.org For example, the enzymatic oxidative C-C coupling that forms the tetracyclic core of podophyllotoxin proceeds with high diastereoselectivity. nih.govresearchgate.net In purely chemical syntheses, asymmetric methods are employed. This can involve the use of chiral auxiliaries, such as a menthyloxy group, to guide the stereochemical outcome of reactions like tandem conjugate additions. researchgate.net

Regioselectivity is crucial when functionalizing the aromatic rings or specific positions on the lignan backbone. For instance, selective demethylation of phenolic methoxyl groups can be achieved using oxidants like 2-Iodoxybenzoic acid (IBX), which converts them to o-quinones that can then be reduced to catechols. mdpi.comsemanticscholar.org Such selective transformations allow for the introduction of hydroxyl groups at specific positions, which is critical for the biological activity of podophyllol analogues. chemrxiv.org The challenge in many functionalization reactions is controlling the reaction at the desired site without affecting other reactive parts of the molecule. researchgate.net

Chemoenzymatic Synthesis of Podophyllol and Analogues

Chemoenzymatic synthesis combines the advantages of traditional chemical reactions with the high selectivity and efficiency of biocatalysts. This approach has proven particularly powerful for the asymmetric synthesis of podophyllotoxin and its analogues. nih.govnih.gov A key breakthrough in this area is the use of a 2-oxoglutarate-dependent dioxygenase from Podophyllum hexandrum (2-ODD-PH). nih.gov

The reaction can be performed on a significant scale, demonstrating its utility for producing research quantities of the target compounds. nih.gov Researchers have successfully conducted the biotransformation on a 2-gram scale. nih.gov

| Parameter | Value | Notes |

| Enzyme | 2-oxoglutarate-dependent dioxygenase (2-ODD-PH) | Catalyzes the key cyclization step. nih.gov |

| Precursor | Yatein | A dibenzylbutyrolactone lignan. nih.gov |

| Product | (−)-deoxypodophyllotoxin | Tetracyclic core of podophyllotoxin. nih.gov |

| Scale | 1.5 - 2.0 g | Demonstrates scalability for research purposes. nih.govnih.gov |

| Isolated Yield | 39% | For the biocatalytic kinetic resolution step. nih.gov |

| Space-Time Yield | 200 mg L⁻¹ h⁻¹ | A measure of reactor productivity. nih.gov |

| Selectivity | Complete diastereoselectivity | A key advantage of the enzymatic approach. nih.gov |

Green Chemistry Principles in Podophyllol Synthesis

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. thepharmajournal.comejcmpr.com The principles of green chemistry are highly relevant to the synthesis of complex pharmaceutical compounds like podophyllol. nih.gov Key aspects include the use of safer solvents, renewable feedstocks, and highly efficient catalytic methods to minimize waste. researchgate.net

The chemoenzymatic synthesis of podophyllol is a prime example of green chemistry in action. researchgate.net Biocatalysis, the use of enzymes to perform chemical transformations, is a cornerstone of green chemistry. researchgate.net Enzymes operate under mild conditions (often in water), are non-toxic, and can provide exquisite selectivity, which reduces the need for protecting groups and minimizes waste streams. mdpi.com The use of the 2-ODD-PH enzyme exemplifies this, replacing potentially harsh chemical oxidants with a clean and selective biocatalyst. nih.govnih.gov

Further application of green chemistry principles could involve:

Use of Greener Solvents: While many organic reactions require organic solvents, research in green chemistry encourages the replacement of hazardous solvents with benign alternatives like water or bio-ethanol. thepharmajournal.commdpi.com

Atom Economy: Designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product. researchgate.net Catalytic reactions, both enzymatic and metal-catalyzed, are generally high in atom economy. thepharmajournal.com

Renewable Feedstocks: Sourcing starting materials from renewable biological sources rather than petrochemicals. researchgate.net Since lignans are plant-derived, their use as precursors aligns with this principle. researchgate.net

By integrating these principles, the environmental footprint associated with the synthesis of podophyllol and its derivatives can be significantly reduced. mdpi.com

Synthetic Yield Optimization and Scalability Considerations for Research Purposes

Optimizing the yield and ensuring the scalability of a synthetic route are critical for producing sufficient quantities of a compound for research and development. For a complex molecule like podophyllol, this presents significant challenges.

In the context of chemoenzymatic synthesis, scalability has been demonstrated up to the gram scale. nih.gov One study reported the production of 770 mg of a target compound from a 235 mL reaction mixture, which is a substantial amount for research purposes. nih.gov However, scaling up biocatalytic processes can introduce new challenges. For instance, the soluble expression of the necessary enzyme (2-ODD-PH) was improved by using chaperones, which assist in proper protein folding, highlighting an early optimization step. nih.gov

Key considerations for yield optimization and scalability include:

Reaction Conditions: Fine-tuning parameters such as temperature, pH, substrate concentration, and reaction time is crucial for maximizing the yield of both chemical and enzymatic steps.

Catalyst Efficiency: For chemoenzymatic routes, optimizing the activity and stability of the enzyme is essential. This can involve protein engineering or optimizing the reaction buffer and co-factors.

Process Intensification: Exploring technologies like continuous flow chemistry could offer advantages for scalability, providing better control over reaction parameters and potentially higher throughput compared to traditional batch processing. nih.gov

Advanced Structural Elucidation and Characterization of Podophyllol

Chiroptical Spectroscopy for Absolute Configuration Determination

Circular Dichroism (CD) Spectroscopy Analysis

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the stereochemical features of chiral molecules like podophyllol. wikipedia.orgcreative-biostructure.com This method relies on the differential absorption of left- and right-circularly polarized light by optically active compounds. wikipedia.org The resulting CD spectrum provides critical information about the absolute configuration and conformational preferences of the molecule in solution. creative-biostructure.com

In practice, the absolute configuration of podophyllol can be determined by comparing its experimental CD spectrum to that of related lignans (B1203133) with known stereochemistry. mdpi.comnih.gov For instance, studies on similar natural products have shown that the sign of the Cotton effect at specific wavelengths can be empirically correlated with the configuration at key chiral centers. This comparative analysis, often supported by computational predictions, is essential for confirming the absolute stereochemistry of podophyllol isolated from natural sources or produced via synthesis. acs.org

Optical Rotatory Dispersion (ORD) Studies

Optical Rotatory Dispersion (ORD) is a complementary chiroptical technique that measures the change in optical rotation of a substance as a function of the wavelength of light. kud.ac.inwikipedia.org Like CD, ORD is instrumental in assigning the absolute configuration of chiral molecules. rsc.org An ORD spectrum plots the specific rotation ([α]) against the wavelength (λ). For a molecule like podophyllol, which contains chromophores that absorb in the UV region, the ORD curve will display a phenomenon known as the Cotton effect. wikipedia.orglibretexts.org

A Cotton effect is the characteristic S-shaped curve observed in the vicinity of an absorption band, consisting of a "peak" (maximum rotation) and a "trough" (minimum rotation). mgcub.ac.in The sign of the Cotton effect—positive if the peak is at a longer wavelength than the trough, and negative if the trough is at a longer wavelength—is directly related to the stereochemistry of the molecule. libretexts.orgmgcub.ac.in By analyzing the sign and magnitude of the Cotton effects in podophyllol's ORD spectrum, particularly those associated with its aromatic chromophores, one can deduce the absolute configuration of its stereocenters. rsc.org This analysis is most powerful when compared with ORD data from structurally analogous lignans of known configuration. rsc.org

X-ray Crystallography of Podophyllol and Crystalline Derivatives

X-ray crystallography provides the most definitive and unambiguous method for determining the three-dimensional atomic structure of a molecule in its solid, crystalline state. nih.gov This technique yields precise coordinates for each atom, allowing for the absolute determination of stereochemistry, bond lengths, bond angles, and torsional angles.

While a publicly available crystal structure for the parent podophyllol is not readily found, extensive crystallographic studies have been performed on its direct precursor and highly influential derivative, podophyllotoxin (B1678966). nih.govresearchgate.net The data from podophyllotoxin serves as an excellent proxy for understanding the core structural features of podophyllol, as they share the same aryltetralin skeleton. A crystallographic analysis of a podophyllotoxin derivative would reveal key structural parameters.

The process involves growing a high-quality single crystal of the compound and exposing it to a beam of X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the molecular structure is solved and refined.

Table 1: Representative Crystallographic Data for a Podophyllotoxin-Class Compound This data is illustrative for a typical aryltetralin lignan (B3055560) and is based on published structures of derivatives like podophyllotoxin.

Such data confirms the trans relationship of the substituents on the lactone ring and the relative stereochemistry of the entire fused ring system, providing an absolute structural benchmark for the molecule.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is essential for identifying the functional groups present within a molecule. These techniques probe the vibrational modes of chemical bonds, with each type of bond (e.g., O-H, C-H, C=C, C-O) absorbing or scattering light at characteristic frequencies.

FTIR Spectroscopy: In FTIR, infrared radiation is passed through a sample, and the absorbance at different wavenumbers is measured. The resulting spectrum provides a "fingerprint" of the molecule's functional groups. For podophyllol, key absorptions are expected for the hydroxyl, aromatic, and ether functionalities.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While FTIR is sensitive to polar bonds, Raman is particularly useful for identifying non-polar, symmetric bonds. It is a non-destructive method that can provide detailed information about the carbon skeleton and aromatic rings of phytochemicals. uwu.ac.lk

The expected vibrational frequencies for podophyllol can be assigned based on established correlation tables and are often corroborated by computational predictions (see Section 4.6.1).

Table 2: Predicted Characteristic Vibrational Frequencies for Podophyllol

Computational Chemistry in Structural Validation and Conformational Analysis of Podophyllol

Density Functional Theory (DFT) Calculations for Spectroscopic Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to calculate the electronic structure of molecules. nih.gov It has become a standard tool for validating experimental findings and predicting spectroscopic properties with high accuracy. For podophyllol, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), can be employed to optimize the molecular geometry and predict its vibrational frequencies. nih.govmdpi.com

The theoretical vibrational spectra (FTIR and Raman) generated from these calculations are invaluable for assigning the experimental bands to specific molecular motions. scienceopen.com While raw calculated frequencies are often systematically higher than experimental values, they can be corrected using a scaling factor to achieve excellent agreement. This computational approach allows for a complete and confident assignment of even complex regions of the vibrational spectrum.

Table 3: Comparison of Experimental vs. DFT-Calculated Vibrational Frequencies This table illustrates the typical application of DFT for spectral assignment. Experimental values are based on general ranges for the functional groups.

Conformational Landscapes and Energy Minimization

The flexible nature of podophyllol, particularly concerning the orientation of the pendant aromatic ring and the puckering of the tetralin and lactone rings, means it can exist in multiple three-dimensional shapes, or conformations. nih.gov Conformational analysis aims to identify all possible low-energy conformers and determine their relative stabilities. chemrxiv.org

This process involves mapping the molecule's potential energy landscape. Computational methods are used to systematically rotate the molecule's rotatable bonds and calculate the potential energy of each resulting geometry. The output is an energy landscape, a plot of energy versus the conformational coordinates, which reveals the stable conformers as minima (low-energy valleys) on the surface. chemrxiv.org

Energy minimization algorithms are then applied to locate the exact structure at the bottom of these energy wells. This process identifies the most thermodynamically stable conformer(s) that podophyllol is likely to adopt. Understanding this conformational landscape is crucial, as the biological activity of a molecule is often dependent on its ability to adopt a specific three-dimensional shape to interact with a biological target.

Synthesis and Structure Activity Relationship Sar Studies of Podophyllol Derivatives and Analogues

Synthetic Strategies for Novel Podophyllol Derivatives

The chemical modification of the podophyllol skeleton primarily targets its hydroxyl groups and aromatic rings, allowing for a wide range of structural diversification.

Esterification and etherification of the hydroxyl groups on the podophyllol framework are common strategies to modify its physicochemical properties. The C-4 hydroxyl group of the parent lignan (B3055560), podophyllotoxin (B1678966), is a frequent target for these modifications.

Esterification: Synthetic esters of the C-4 hydroxyl group of podophyllotoxin have been prepared to explore their biological potential. These reactions typically involve the use of an appropriate acyl chloride or carboxylic acid under suitable conditions. For instance, various esters such as acrylates, phenoxyacetates, and adipates have been synthesized. drugbank.com Modification of secondary metabolite compounds through esterification is a widely used strategy to create derivatives with potentially enhanced bioactivity or altered properties like solubility and stability. researchgate.net

Etherification: The hydroxyl groups of podophyllol and its derivatives can be converted to ethers, a reaction analogous to the Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a base, followed by reaction with an alkyl halide. google.com While specific examples for podophyllol are less common in literature than for podophyllotoxin, the principles of etherification of alcohols are well-established and applicable. rroij.com Surfactant-type catalysts have also been shown to facilitate dehydration reactions like etherification in aqueous media, presenting an environmentally benign approach. pageplace.de

The attachment of sugar moieties (glycosylation) to the podophyllol skeleton is a critical modification, as exemplified by the clinically used derivative etoposide (B1684455), which is a glycoside of 4'-demethylepipodophyllotoxin.

Glycosylation: The synthesis of glycosidic lignan derivatives related to podophyllotoxin has been a subject of significant research. nuph.edu.ua These syntheses often involve the reaction of a protected glycosyl donor (like a glycosyl halide) with the hydroxyl group of the aglycone (the podophyllol derivative). aut.ac.nz Both chemical and enzymatic methods are employed. Enzymatic synthesis using glycosyltransferases or engineered glycoside hydrolases ("glycosynthases") offers a high degree of stereocontrol, which is crucial for biological activity. nih.govnih.gov The synthesis of aryl C-glycosides, which are more stable to hydrolysis than O-glycosides, often involves strategies like the O→C glycoside rearrangement. mdpi.com

Deglycosylation: The removal of carbohydrate moieties can be accomplished through chemical or enzymatic means. Chemical deglycosylation can be achieved using strong acids like trifluoromethanesulfonic acid (TFMS), which cleaves most sugar linkages while leaving the core protein or aglycone intact. google.comsigmaaldrich.com Enzymatic methods, using enzymes such as PNGase F for N-linked glycans, offer milder conditions and greater specificity, though they are more commonly applied to glycoproteins. sigmaaldrich.com

Modifying the oxidation state of various parts of the podophyllol skeleton or inducing skeletal rearrangements can lead to novel analogues with distinct biological profiles.

Oxidation: The oxidation of hydroxyl groups to ketones or aldehydes, or the oxidation of other parts of the molecule, can generate new derivatives. For example, the oxidation of secondary alcohols to ketones is a standard transformation. niscpr.res.in Novel ferrocene (B1249389) derivatives have been shown to induce cellular reactive oxygen species (ROS), leading to the oxidative modification of target proteins, a concept that could be applied to podophyllol-based compounds. nih.gov

Reduction: Reduction reactions are fundamental to the synthesis of podophyllol itself from podophyllotoxin. The lactone ring of podophyllotoxin can be reduced using powerful reducing agents like lithium aluminum hydride to yield the corresponding diol, podophyllol. drugbank.com

Rearrangement Reactions: Skeletal rearrangements can dramatically alter the three-dimensional structure of the molecule. rroij.com A key example in this series is the Curtius rearrangement, which has been used to convert an intermediate derived from podophyllotoxin into a 4-aza-analogue by transforming a carboxylic acid into an isocyanate, followed by intramolecular cyclization. nih.gov Such rearrangements are powerful tools for accessing novel heterocyclic scaffolds. rroij.com

Introducing heteroatoms like halogens and nitrogen can significantly influence the electronic properties and binding interactions of podophyllol derivatives.

Halogenation: The introduction of halogen atoms onto the podophyllol skeleton has been systematically explored. Treatment of podophyllotoxin with phosphorus pentahalides can replace the C-4 hydroxyl group with a halogen. rsc.orgrsc.org Further reaction can lead to halogenation of the pendant E-ring, for instance, at the C-2' and C-6' positions. nih.gov The reaction of 2'-chloro or 2'-bromopodophyllotoxin with N-bromosuccinimide (NBS) can also result in bromination at the C-5 position of the B-ring. nih.gov

Amination and Related Reactions: Nitrogen-containing functional groups have been introduced, particularly at the C-4 position. A series of 4-O-podophyllotoxin sulfamate (B1201201) derivatives were synthesized by reacting an O-sulfonyl chloride intermediate with ammonia (B1221849) or various amines. rsc.org Additionally, novel derivatives containing C-4β-disulfide or trisulfide bonds have been synthesized and shown to possess potent cytotoxic activities.

Design and Synthesis of Conformationally Restricted Podophyllol Analogues

Restricting the conformation of the podophyllol skeleton is a key strategy in medicinal chemistry to lock the molecule into a bioactive conformation, potentially increasing potency and selectivity. The flexibility of the pendant E-ring relative to the core tetracyclic system is a primary target for this approach.

Several strategies have been employed:

Aza-Analogues with Linkers: Novel series of azapodophyllotoxins have been designed where a linker is inserted between the trimethoxyphenyl E-ring and the main tetracyclic scaffold. In some series, this linker is designed to be rigid, thereby creating conformationally restricted analogues. drugbank.com

Bulky Aromatic Systems: The methodology for synthesizing podophyllotoxin has been adapted to incorporate bulky naphthalene (B1677914) moieties in place of the trimethoxyphenyl E-ring. The steric bulk of the naphthalene system influences the preferred conformation of the resulting analogues. acs.org

Cyclic and Bridged Analogues: Intramolecular reactions can be used to create new rings that restrict conformational freedom. For example, starting with the 1,3-dithiane (B146892) of 1-naphthaldehyde (B104281) led to 1,8-bridged polycyclic lignan analogues due to the proximity of the reacting groups during synthesis. acs.org The synthesis of aza-analogues, often via multicomponent reactions, can also lead to simplified structures with altered conformational properties compared to the natural product. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-activity relationship (SAR) studies are essential for understanding how specific structural features of podophyllol derivatives contribute to their biological activity. These studies guide the rational design of more potent and selective compounds. dntb.gov.ua

Key SAR findings for podophyllol and podophyllotoxin derivatives include:

C-4 Position: This position is a critical site for modification. The stereochemistry at C-4 is crucial; for instance, epipodophyllotoxin (B191179) derivatives often show a different mechanism of action than podophyllotoxin itself. Introduction of various groups, including esters, ethers, and nitrogen-containing moieties like sulfamates, significantly impacts activity. rsc.org While many ester derivatives of podophyllotoxin have been synthesized, they have not generally shown higher activity than the parent molecule at the same dosage level. drugbank.com

E-Ring: The trimethoxyphenyl E-ring is vital for tubulin-binding activity. The number and position of methoxy (B1213986) groups are important. The synthesis of analogues with a deoxygenated E-ring, such as 3',4',5'-tridemethoxy-(−)-podophyllotoxin, serves as a tool to study the functional role of this ring. acs.org Halogenation of the E-ring at the C-2' and C-6' positions has been explored, with resulting compounds showing insecticidal activity. nih.gov

Lactone Ring (D-Ring): Opening the lactone ring to form podophyllol, or replacing it with other heterocyclic systems, drastically alters the biological profile. For example, the semi-synthetic clinical agents etoposide and teniposide (B1684490) are glycosides of a C-4 hydroxylated podophyllotoxin derivative where the lactone stereochemistry is different, and they function as topoisomerase II inhibitors rather than mitotic inhibitors.

Heterocyclic Analogues (Azapodophyllotoxins): Replacing carbon atoms with nitrogen in the core skeleton (azapodophyllotoxins) has been a fruitful strategy. nih.gov The position of the nitrogen atom is critical. For instance, replacing the methylene (B1212753) group at C-4 with nitrogen can affect biological activity. nih.gov These analogues often have simplified structures that are more synthetically accessible, facilitating broader SAR studies. nih.govresearchgate.net

Molecular modeling and docking studies are increasingly used to rationalize these SAR findings at the molecular level, helping to visualize how different derivatives interact with their biological targets, such as tubulin or topoisomerase II. researchgate.net

Interactive Data Table: Cytotoxicity of 4-O-Podophyllotoxin Sulfamate Derivatives

The following table summarizes the in vitro cytotoxic activity (IC₅₀ in µM) of selected 4-O-podophyllotoxin sulfamate derivatives against various human cancer cell lines, as reported in the literature. rsc.org

| Compound | Substituent (R) | MCF7 (Breast) | A2780 (Ovarian) | HT29 (Colon) | MRC5 (Normal Lung) |

|---|---|---|---|---|---|

| Podophyllotoxin | -OH | 0.005 ± 0.001 | 0.004 ± 0.001 | 0.006 ± 0.001 | 0.002 ± 0.001 |

| 2 | -NH₂ | 0.43 ± 0.09 | 0.31 ± 0.02 | 0.45 ± 0.03 | > 10 |

| 3 | -NH(p-F-Ph) | 0.04 ± 0.01 | 0.03 ± 0.01 | 0.05 ± 0.01 | > 10 |

| 7 | -NH(2-thiazolyl) | 0.14 ± 0.02 | 0.21 ± 0.01 | 0.19 ± 0.01 | > 10 |

Correlating Structural Modifications with Specific Molecular Target Interactions

The primary molecular target for many podophyllol derivatives is the enzyme topoisomerase II, which is crucial for DNA replication and repair in cancer cells. By inhibiting this enzyme, these compounds can induce cell cycle arrest and apoptosis. frontiersin.org SAR studies have been pivotal in understanding how structural changes to the podophyllol scaffold influence this interaction.

Key structural features of the podophyllol nucleus are considered essential for its anticancer activity. frontiersin.org Modifications at the C-4 position of the podophyllol skeleton have been a major focus of synthetic efforts. The introduction of various substituents at this position can significantly alter the compound's interaction with topoisomerase II. For instance, the synthesis of 4β-N-acetylamino substituted podophyllotoxin derivatives has yielded compounds with potent anticancer activities, in some cases exceeding that of the clinically used drug etoposide. frontiersin.org The rationale behind these modifications often involves creating new interactions with the enzyme or improving the compound's pharmacological properties. frontiersin.org

The following table summarizes the effects of some structural modifications on the anticancer activity of podophyllol-related compounds:

| Modification | Position | Effect on Anticancer Activity | Reference |

| N-Acetylamino substitution | C-4 | Increased cytotoxicity compared to etoposide | frontiersin.org |

| Dimerization via 1,2,3-triazole linker | C-4 | Potent cytotoxicity, dependent on linker nature | nih.gov |

| Sarcosine derivative with Boc group | C-4 | High selectivity for A549 lung cancer cells | nih.gov |

| 4β-5-fluorouracil substitution | C-4 | Superior inhibitory activity against stromelysin-1 | sioc-journal.cn |

Elucidation of Pharmacophoric Elements for Receptor Binding

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of chemical features required for a molecule to interact with a specific biological target. unina.itresearchgate.net For podophyllol and its analogues, pharmacophore models help in understanding the key interactions with topoisomerase II and in designing new, more potent inhibitors.

A typical pharmacophore model for a topoisomerase II inhibitor derived from the podophyllol scaffold would include:

Hydrogen Bond Acceptors and Donors: These are crucial for forming hydrogen bonds with amino acid residues in the enzyme's binding pocket.

Aromatic Rings: These can engage in π-π stacking interactions with aromatic amino acid residues.

Hydrophobic Groups: These features interact with hydrophobic pockets within the enzyme, contributing to binding affinity. nih.gov

The development of a pharmacophore model involves aligning a set of active compounds and identifying their common chemical features. unina.it This model can then be used to screen large databases of virtual compounds to identify new potential inhibitors. jppres.com

Impact of Stereochemistry on Molecular Recognition

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in the biological activity of podophyllol and its derivatives. The podophyllol molecule has several chiral centers, leading to the existence of multiple stereoisomers. The specific spatial arrangement of the substituents on the fused ring system is crucial for its interaction with biological targets. rsc.org

The synthesis of podophyllol derivatives often requires stereoselective methods to ensure the production of the desired enantiomer or diastereomer, as different stereoisomers can have vastly different biological activities. For instance, the stereochemistry at the C-1 to C-4 positions of the podophyllane skeleton is critical for its cytotoxic effects. The natural configuration is generally the most active.

The development of synthetic routes that allow for precise control over the stereochemistry is therefore a key aspect of medicinal chemistry research in this area. beilstein-journals.org This often involves the use of chiral starting materials or asymmetric catalytic methods.

Prodrug Design Principles Based on Podophyllol Scaffold (Chemical Design, not Clinical Efficacy)

The clinical application of some potent natural products is often hampered by poor physicochemical properties, such as low water solubility or high toxicity. Prodrug design is a strategy to overcome these limitations by chemically modifying the active drug into an inactive form that is converted back to the active drug in the body. researchgate.netorientjchem.org

For the podophyllol scaffold, prodrug strategies can be designed to:

Enhance Water Solubility: The hydroxyl groups on the podophyllol molecule can be esterified with hydrophilic moieties, such as phosphates or amino acids, to increase their water solubility. nih.gov

Improve Targeting: Prodrugs can be designed to be activated by specific enzymes that are overexpressed in cancer cells, thereby concentrating the active drug at the tumor site. orientjchem.org For example, a prodrug could be designed to be cleaved by phosphatases or amidases that are abundant in the tumor microenvironment. orientjchem.org

Reduce Toxicity: By masking the active functional groups, the prodrug approach can reduce the toxicity of the parent compound to normal cells. nih.gov

The design of a podophyllol prodrug involves the selection of a suitable promoiety that is linked to the parent drug via a bioreversible bond. This bond should be stable in the general circulation but readily cleaved at the target site. researchgate.net

Biotransformation and Chemical Modification of Podophyllol by Microbial or Enzymatic Systems

Microbial and enzymatic transformations offer a powerful and environmentally friendly alternative to traditional chemical synthesis for modifying complex natural products like podophyllol. inflibnet.ac.innih.gov These biocatalytic systems can perform highly specific reactions, such as hydroxylation, glycosylation, and oxidation, often with high regio- and stereoselectivity. inflibnet.ac.inmdpi.com

The use of microorganisms, such as fungi and bacteria, or isolated enzymes can lead to the production of novel podophyllol derivatives with potentially improved biological activities or physicochemical properties. frontiersin.org For example, microbial hydroxylation can introduce new hydroxyl groups onto the podophyllol scaffold, which can then serve as handles for further chemical modifications. mdpi.com

Enzymatic glycosylation, using glycosyltransferases, can be employed to attach sugar moieties to the podophyllol molecule. nih.gov This can enhance water solubility and modulate the biological activity of the compound. The enzymatic modification of biopolymers with natural phenols has been shown to enhance their bioactivities, a principle that could be applied to podophyllol. nih.gov

The screening of different microbial strains or enzymes is a key step in identifying biocatalysts with the desired activity for podophyllol modification. mdpi.com This approach holds significant promise for the sustainable production of new and valuable podophyllol-based drug candidates.

Molecular Mechanisms of Action of Podophyllol

Interaction of Podophyllol with Tubulin and Microtubule Dynamics

The interaction with tubulin, the fundamental protein subunit of microtubules, is the cornerstone of Podophyllol's molecular action. By binding to tubulin, these compounds interfere with the dynamic process of microtubule assembly and disassembly, which is essential for the formation of the mitotic spindle during cell division.

Molecular Binding Sites and Affinities

Podophyllotoxin (B1678966), a key derivative of Podophyllol, binds to tubulin at the colchicine-binding site. nih.gov This binding is a competitive interaction, meaning that Podophyllotoxin and colchicine (B1669291) vie for the same binding location on the tubulin dimer. nih.gov The binding affinity of Podophyllotoxin to tubulin has been quantified, with an affinity constant (Ka) of 1.8 x 10^6 M-1. nih.gov Approximately 0.8 moles of Podophyllotoxin bind per mole of tubulin dimer. nih.gov The interaction is characterized as an entropy-driven process. nih.gov

Studies comparing the binding affinities for tubulin from different sources have shown some variations. For instance, the dissociation constant (Kd) for Podophyllotoxin binding to chicken erythrocyte tubulin (CeTb) was found to be approximately 6 µM, indicating a 12-fold weaker binding compared to its binding to brain tubulin (BTb), which had a Kd of about 0.5 µM. frontiersin.org

| Ligand | Tubulin Source | Binding Constant | Value |

|---|---|---|---|

| Podophyllotoxin | Not Specified | Affinity Constant (Ka) | 1.8 x 106 M-1nih.gov |

| Podophyllotoxin | Brain Tubulin (BTb) | Dissociation Constant (Kd) | ~0.5 µM frontiersin.org |

| Podophyllotoxin | Chicken Erythrocyte Tubulin (CeTb) | Dissociation Constant (Kd) | ~6 µM frontiersin.org |

Impact on Tubulin Polymerization and Depolymerization Kinetics

Podophyllotoxin exerts a potent inhibitory effect on tubulin polymerization. nih.gov This inhibition disrupts the formation of microtubules, which are critical for various cellular functions, including the formation of the mitotic spindle. The association rate constant for Podophyllotoxin binding to tubulin is significantly higher than that of colchicine, with a value of 3.8 x 10^6 M-1 h-1. nih.gov The dissociation rate constant for the tubulin-Podophyllotoxin complex is 1.9 h-1. nih.gov

The interaction of Podophyllotoxin with tubulin also affects its enzymatic activity. While colchicine stimulates the GTPase activity of tubulin, Podophyllotoxin has been shown to inhibit it. nih.gov This inhibitory effect on GTP hydrolysis is thought to be a key part of its mechanism for disrupting microtubule dynamics. nih.gov

Stereochemical Requirements for Tubulin Interaction

The specific chemical structure and stereochemistry of Podophyllol derivatives are crucial for their interaction with tubulin. Both Podophyllotoxin and colchicine share a trimethoxyphenyl ring, which is a key moiety for their binding to tubulin. nih.govmdpi.com Analogues of either compound with bulky substituents on this ring are unable to effectively inhibit the binding of either ligand. nih.gov

Furthermore, the B ring of Podophyllotoxin is also essential for its binding activity. nih.gov Modifications to this ring can lead to a loss of binding. nih.gov The stereochemical configuration is also a determining factor. For example, Picropodophyllotoxin, an epimer of Podophyllotoxin, exhibits different biological activities, highlighting the importance of the specific three-dimensional arrangement of the molecule for its interaction with its biological target. nih.govnih.gov

Modulation of Cellular Pathways by Podophyllol at the Molecular Level

The disruption of microtubule dynamics by Podophyllol and its derivatives triggers a cascade of downstream cellular events, culminating in cell cycle arrest and apoptosis.

Induction of Cell Cycle Arrest Mechanisms (Molecular Triggers, Checkpoints)

By interfering with the formation of the mitotic spindle, Podophyllol derivatives cause cells to halt their progression through the cell cycle. This arrest typically occurs at the G2/M phase, preventing the cell from entering mitosis. However, some derivatives, such as Picropodophyllotoxin, have been shown to induce cell cycle arrest in the G1 phase in human colorectal cancer cells. nih.govnih.gov

The molecular triggers for this cell cycle arrest involve the modulation of key regulatory proteins. For instance, treatment with Picropodophyllotoxin has been observed to cause a dose-dependent decrease in the levels of cyclin D1, a crucial protein for progression through the G1 phase. nih.gov Similarly, other derivatives have been shown to induce G2/M arrest by decreasing the levels of the CDK1/Cyclin-B complex. mdpi.com

| Compound | Cell Cycle Phase Arrest | Molecular Target(s) | Effect |

|---|---|---|---|

| Picropodophyllotoxin | G1 Phase nih.govnih.gov | Cyclin D1 nih.gov | Decrease nih.gov |

| Janerin (as an example of a cytotoxic natural product) | G2/M Phase mdpi.com | CDK1/Cyclin-B complex mdpi.com | Decrease mdpi.com |

Initiation of Apoptosis Pathways (Caspase Activation, Mitochondrial Permeabilization – Molecular Events)

Prolonged cell cycle arrest induced by Podophyllol derivatives ultimately leads to the initiation of apoptosis, or programmed cell death. This process is orchestrated by a complex network of molecular signaling pathways. The intrinsic pathway of apoptosis, also known as the mitochondrial pathway, is a key mechanism. encyclopedia.pubyoutube.com

The initiation of this pathway often involves the generation of reactive oxygen species (ROS). nih.govnih.gov Increased ROS levels can lead to the depolarization of the mitochondrial inner membrane, a critical event in apoptosis. nih.gov This is followed by mitochondrial outer membrane permeabilization (MOMP), which results in the release of pro-apoptotic factors from the mitochondria into the cytoplasm. nih.gov

One of the most important of these factors is cytochrome c. youtube.comnih.gov Once in the cytoplasm, cytochrome c binds to the apoptotic protease activating factor-1 (Apaf-1), forming a complex known as the apoptosome. nih.govnih.gov The apoptosome then recruits and activates pro-caspase-9, an initiator caspase. nih.govsemanticscholar.org Activated caspase-9, in turn, activates downstream executioner caspases, such as caspase-3 and caspase-7. nih.gov These executioner caspases are responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. youtube.com Picropodophyllotoxin has been shown to induce such caspase-dependent apoptosis. nih.gov

Influence on DNA Topoisomerase II Activity (Molecular Inhibition Mechanisms)

Podophyllol, a naturally occurring aryltetralin lignan (B3055560), is understood to exert its cytotoxic effects primarily through the inhibition of DNA topoisomerase II. While much of the detailed mechanistic research has been conducted on its close derivative, podophyllotoxin, the fundamental mode of action is considered analogous. Podophyllol targets the complex formed between DNA topoisomerase II and DNA, a critical enzyme in maintaining DNA topology during replication, transcription, and chromosome segregation.

The inhibitory action of podophyllol does not prevent the initial binding of topoisomerase II to DNA or the subsequent cleavage of one of the DNA strands. Instead, it interferes with the re-ligation step of the enzyme's catalytic cycle. This results in the stabilization of a covalent intermediate known as the cleavable complex, where the enzyme is covalently bonded to the 5'-terminus of the cleaved DNA strand. The accumulation of these stabilized cleavable complexes leads to the formation of protein-linked DNA strand breaks. nih.govnih.gov When a replication fork encounters this stalled complex, it can lead to the generation of permanent and lethal double-strand DNA breaks, ultimately triggering apoptotic cell death. nih.govresearchgate.net

Structural modifications of related lignans (B1203133) have demonstrated that the stereochemistry at certain positions is crucial for topoisomerase II inhibition versus other cytotoxic activities like tubulin polymerization inhibition. For instance, derivatives with a specific configuration at the C-4 position of the C ring show greater inhibitory activity against DNA topoisomerase II. nih.gov This suggests that the specific three-dimensional structure of podophyllol is critical for its interaction with the topoisomerase II-DNA complex.

Enzyme Inhibition Kinetics and Mechanisms by Podophyllol

The interaction of podophyllol with DNA topoisomerase II can be characterized by enzyme inhibition kinetics. Although specific kinetic constants for podophyllol are not extensively documented in publicly available literature, the mechanism is generally understood to be a form of non-competitive or uncompetitive inhibition with respect to the DNA substrate. This is because podophyllol does not compete with DNA for binding to the enzyme's active site. Instead, it binds to the enzyme-DNA complex, stabilizing it and preventing the completion of the catalytic cycle. libretexts.org

The general models for these types of inhibition are described by the Michaelis-Menten equation, modified to account for the presence of the inhibitor. The inhibitor constant, Ki, is a measure of the inhibitor's potency, representing the concentration of inhibitor required to produce half-maximum inhibition. ucl.ac.ukebmconsult.com A lower Ki value indicates a higher binding affinity of the inhibitor for the enzyme or enzyme-substrate complex. ebmconsult.com

Table 1: General Parameters in Enzyme Inhibition Kinetics

| Parameter | Description | Relevance to Podophyllol's Mechanism |

| Vmax | The maximum rate of reaction when the enzyme is saturated with the substrate. | In non-competitive and uncompetitive inhibition, the apparent Vmax is decreased in the presence of the inhibitor. |

| Km | The Michaelis constant, representing the substrate concentration at which the reaction rate is half of Vmax. | In non-competitive inhibition, Km is unchanged, while in uncompetitive inhibition, the apparent Km is decreased. |

| Ki | The inhibition constant, indicating the binding affinity of the inhibitor. | A key parameter to quantify the potency of podophyllol as a topoisomerase II inhibitor. |

Receptor Binding and Signaling Cascade Modulation

While the primary target of podophyllol is DNA topoisomerase II, like many phenolic compounds, it may also modulate various cellular signaling cascades, although specific receptor binding sites for podophyllol have not been definitively identified. nih.gov Phenolic compounds are known to interact with a variety of cellular proteins, including kinases and transcription factors, which are key components of signaling pathways. nih.gov

Potential, though not yet directly proven for podophyllol, signaling pathways that could be affected include those involved in cell proliferation, apoptosis, and inflammation, such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways. researchgate.net The modulation of these pathways would be a secondary consequence of the initial DNA damage and cellular stress induced by topoisomerase II inhibition, or potentially through direct, lower-affinity interactions with components of these cascades. A signaling cascade typically involves a series of protein phosphorylations initiated by ligand binding to a receptor, leading to a cellular response. nih.gov

Genomic and Proteomic Analysis for Identification of Novel Molecular Targets

Gene Expression Profiling in Response to Podophyllol (Molecular Pathways)

Gene expression profiling is a powerful tool to understand the global cellular response to a compound. Treatment of cells with podophyllol would be expected to induce significant changes in the expression of genes involved in DNA damage response, cell cycle regulation, and apoptosis. For instance, the upregulation of genes involved in DNA repair pathways and cell cycle checkpoints (e.g., p53, p21) would be an anticipated response to the DNA strand breaks caused by topoisomerase II inhibition. frontiersin.org Conversely, genes promoting cell cycle progression would likely be downregulated.

Studies on related compounds and cellular responses to DNA damage suggest that pathways related to cellular stress and apoptosis, such as the c-Jun N-terminal kinase (JNK) pathway, would also be activated at the transcriptional level. researchgate.net

Table 2: Predicted Gene Expression Changes in Response to Podophyllol

| Gene/Gene Family | Predicted Change in Expression | Associated Molecular Pathway |

| p53, p21 | Upregulation | DNA Damage Response, Cell Cycle Arrest |

| Cyclins, CDKs | Downregulation | Cell Cycle Progression |

| BAX, PUMA | Upregulation | Apoptosis |

| BCL-2 | Downregulation | Anti-apoptosis |

| GADD45 | Upregulation | DNA Damage Response, Stress Signaling |

This table is based on the known downstream effects of DNA topoisomerase II inhibition and represents predicted, not experimentally confirmed, changes for podophyllol.

Protein Interaction Networks and Post-Translational Modifications

The cellular effects of podophyllol are mediated through a complex network of protein-protein interactions (PPIs). The primary interaction is with DNA topoisomerase II. However, the downstream consequences of this interaction, such as the activation of DNA damage response pathways, involve a cascade of PPIs. For example, the activated ATM and ATR kinases phosphorylate a multitude of substrate proteins that initiate cell cycle arrest and DNA repair.

Furthermore, post-translational modifications (PTMs) play a crucial role in the signaling cascades triggered by podophyllol. Phosphorylation is a key PTM in the DNA damage response, with kinases like ATM, ATR, and CHK1/CHK2 phosphorylating downstream targets. Another important PTM is ubiquitination, which can target proteins for degradation or play a role in signaling complex assembly. For instance, the ubiquitination of histones around the sites of DNA damage is a critical step in the recruitment of repair proteins.

Comparative Molecular Mechanism Analysis with Other Lignan Compounds

Podophyllol belongs to the lignan family of natural products, which exhibit a wide range of biological activities. A key comparison can be made with its close and more extensively studied derivative, podophyllotoxin.

Podophyllol vs. Podophyllotoxin: Both compounds share the same basic lignan scaffold and are believed to have a similar primary mechanism of action: inhibition of DNA topoisomerase II. nih.govnih.gov However, subtle structural differences, such as the presence and position of hydroxyl and methoxy (B1213986) groups, can influence their potency, bioavailability, and the extent to which they inhibit other targets like tubulin. Podophyllotoxin is a potent inhibitor of tubulin polymerization, a mechanism that contributes significantly to its cytotoxicity. nih.gov The relative activity of podophyllol on tubulin is less characterized but is presumed to be less potent than its effect on topoisomerase II.

Podophyllol vs. Other Lignans (e.g., Matairesinol (B191791), Secoisolariciresinol): Many other lignans, such as matairesinol and secoisolariciresinol (B192356), are known for their antioxidant and phytoestrogenic properties rather than potent cytotoxic activity. Their molecular mechanisms are generally not centered on topoisomerase II inhibition but rather on the modulation of hormone receptors and scavenging of reactive oxygen species. This highlights the significant diversity of molecular mechanisms within the lignan family, with podophyllol and its derivatives representing a distinct class of potent cytotoxic agents.

Theoretical and Computational Studies on Podophyllol

Molecular Docking Simulations of Podophyllol with Target Proteins

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This technique is widely used to understand the interactions between a ligand, such as a podophyllotoxin (B1678966) derivative, and its target protein at the atomic level.

Molecular docking studies have been crucial in elucidating how podophyllol derivatives interact with their primary biological targets, most notably tubulin and topoisomerase II. nih.govtandfonline.com For tubulin, podophyllotoxin is known to bind at the colchicine (B1669291) binding site, which is located on the β-subunit near the interface with the α-subunit. mdpi.comrsc.org This binding is thought to destabilize the tubulin dimer, thereby inhibiting microtubule polymerization. mdpi.comresearchgate.net

Docking studies consistently predict this binding mode. For instance, simulations have shown that podophyllotoxin and its analogues fit within this pocket, interacting with key amino acid residues. mdpi.comresearchgate.net In one study, a new podophyllotoxin-naphthoquinone hybrid was shown to bind to the colchicine site. rsc.org Other research on a fluorescent derivative of podophyllotoxin (PPT-FL) revealed that spatial modifications can alter the binding site; PPT-FL was predicted to bind to the epothilone (B1246373) binding site (taxane binding pocket) of tubulin rather than the traditional podophyllotoxin site. mdpi.com

Studies have also explored the interaction of podophyllotoxin derivatives with topoisomerase II. Etoposide (B1684455), a well-known derivative, functions by stabilizing the complex between DNA and topoisomerase II. mdpi.com Docking simulations of a novel podophyllotoxin conjugate showed that it adopts a disposition similar to etoposide, intercalating between the broken DNA strands, which is crucial for its inhibitory activity. mdpi.com In contrast, podophyllotoxin itself does not show an optimal orientation for interaction with the DNA-topoisomerase II complex. mdpi.com

Recent investigations have identified potential new binding sites. For example, certain podophyllotoxin derivatives with heterocyclic substitutions were found to interact with the GTP pocket of α-tubulin, which is adjacent to the colchicine site, suggesting a strategy for designing dual-binding site inhibitors. larvol.com

The stability of the ligand-protein complex is quantified through scoring functions that estimate the binding free energy. Lower binding energy values typically indicate a more stable and favorable interaction. Computational studies have reported binding energies for various podophyllol derivatives with their targets.

In a study comparing the interaction of podophyllotoxin derivatives with tubulin and topoisomerase II, the docking scores against tubulin were significantly more favorable (e.g., a maximum score of -12.200 kcal/mol) than against topoisomerase II (maximum score of -4.511 kcal/mol), correctly suggesting that tubulin is the primary target for that set of derivatives. nih.govtandfonline.com Another study focusing on a novel conjugate (hybrid 4) reported a strong binding energy of -12.5 kcal/mol with tubulin, which was even more favorable than that of the parent podophyllotoxin. mdpi.com When docked against the DNA-topoisomerase II complex, the same conjugate showed a binding free energy comparable to that of etoposide (<-12 kcal/mol). mdpi.com

The specific interactions contributing to these energies include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For example, docking of 4β-triazole-podophyllotoxin with tubulin revealed two critical hydrogen bonds with residue Ser178 in the α-tubulin subunit, contributing to its high affinity. larvol.com Similarly, podophyllotoxin's interaction with DNA was calculated to have a free energy of binding of -7.08 kcal/mol, involving hydrogen bonds with a guanine (B1146940) residue and the DNA backbone. ut.ac.ir

| Compound | Target Protein | PDB ID | Binding Energy / Score (kcal/mol) | Key Interacting Residues / Binding Site | Reference |

|---|---|---|---|---|---|

| Podophyllotoxin (PPT) | Tubulin | 1SA1 | -8.11 (GScore) / -61.91 (MM/GBSA) | Colchicine binding site | mdpi.com |

| Podophyllotoxin Derivative | Tubulin | 6NNG | -12.200 | Colchicine binding site | nih.gov |

| Podophyllotoxin Derivative | Topoisomerase II | 3QX3 | -4.511 | - | nih.gov |

| Podophyllotoxin | DNA | - | -7.08 | Minor groove (Guanine) | ut.ac.ir |

| Hybrid Conjugate 4 | Tubulin | 1SA1 | -12.5 | Colchicine binding site | mdpi.com |

| Hybrid Conjugate 4 | DNA-Topoisomerase II | 5GWK | < -12.0 | DNA intercalation site | mdpi.com |

| 4β-triazole-podophyllotoxin | Tubulin | - | - | αT5 Ser178 (GTP pocket) | larvol.com |

| Compound E5 | Tubulin | 1SA0 | Docked at colchicine site | Colchicine binding site | tandfonline.comnih.gov |

| Compound E5 | Akt | 3CQW | - | - | tandfonline.com |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, capturing atomic motion and conformational changes that are not apparent in static docking models. mdpi.com These simulations are essential for assessing the stability of ligand-protein complexes and understanding the flexibility of the ligand and protein active site.

MD simulations are performed to evaluate the stability of the docked complexes. By analyzing the trajectory of the simulation, researchers can monitor metrics like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). A stable RMSD value over the simulation time suggests that the complex has reached equilibrium and the ligand remains bound in a stable conformation. tandfonline.com

For instance, a 100 ns MD simulation of a podophyllotoxin-N-sulfonyl amidine hybrid bound to topoisomerase-II showed that the complex reached equilibrium after 27 ns and remained stable for the duration of the simulation, with an RMSD value around 0.6 nm. tandfonline.com In another study, MD simulations confirmed that podophyllotoxin derivatives form stable interactions with tubulin, whereas their binding to topoisomerase was less stable, with the ligands shifting away from their initial binding pose. nih.govtandfonline.com

Conformational analysis of podophyllotoxin derivatives has also been performed using methods like the Monte Carlo method with the MM2 force field to understand their three-dimensional structures in solution. nih.gov Such studies are critical because the conformation of the A, B, C, and D rings is considered important for the interaction with tubulin. acs.org MD simulations of various colchicine binding site inhibitors, including a podophyllotoxin derivative, revealed that while the tubulin heterodimers remained stable, the binding of these inhibitors led to a weakening of the interaction between the α- and β-tubulin subunits. pensoft.net

Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) are rigorous computational methods used to calculate the relative binding free energies of a series of ligands to a target. tandfonline.comlarvol.comut.ac.ir These "alchemical" free energy calculations involve computationally transforming one molecule into another over a series of non-physical intermediate steps to determine the free energy difference between them. juit.ac.in The accuracy of these methods can often approach that of experimental measurements, typically within 1 kcal/mol. tandfonline.com

While direct applications of FEP or TI specifically to podophyllol were not prominent in the reviewed literature, related and comparable methods have been successfully employed for its analogues. The Linear Interaction Energy (LIE) method is a semi-empirical approach that combines molecular mechanics calculations with experimental data to predict binding affinities. nih.gov One study utilized the LIE method with a surface generalized Born (SGB) continuum solvation model to compute the binding free energies of 112 podophyllotoxin analogues to tubulin. acs.org The resulting model showed a high correlation between the predicted and experimental binding free energies for a test set of 36 inhibitors (R² = 0.733) and a low average root mean square error (RMSE) of 0.56 kcal/mol. The authors noted that this level of accuracy is comparable to that achieved by more computationally intensive methods like FEP and TI. acs.org These results validate the use of such computational free energy methods for rationally designing more potent tubulin inhibitors based on the podophyllotoxin scaffold. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Molecular Target Activity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. jocpr.comacs.org By identifying key molecular descriptors (physicochemical, topological, or 3D properties), QSAR models can predict the activity of new, unsynthesized compounds and guide the design of more potent molecules. nih.govresearchgate.net

Several QSAR studies have been successfully conducted on podophyllotoxin derivatives to understand the structural requirements for their cytotoxic activity. In one study, four QSAR models were developed for two series of podophyllotoxin analogues against different cancer cell lines. jocpr.com The models showed good correlative and predictive abilities, with squared correlation coefficients (r²) ranging from 0.836 to 0.960 and cross-validated coefficients (q²) from 0.705 to 0.911. jocpr.com A key finding was that the hydrophobic properties of the molecules were a major determining factor for their activity. jocpr.com

Another study applied a k-nearest neighbor (kNN) QSAR method to a large set of 157 epipodophyllotoxin (B191179) derivatives. nih.govresearchgate.net Using molecular connectivity indices (MCI) as descriptors, one of the best models yielded a q² of 0.60 and a predictive r² of 0.62 for the test set. nih.govresearchgate.net This highlights the importance of topological features in determining the activity of these compounds.

A 2D-QSAR analysis on a series of 4β-anilino-4'-O-demethyl-4-desoxypodophyllotoxin derivatives identified several important physicochemical descriptors. acs.org The most robust model (q² = 0.8801, r² = 0.9576) showed that descriptors like "Most +ve & -ve Potential distance" and "vdWSurface Area" significantly contributed to the antitumor activity. acs.org

| Compound Series | Number of Compounds | QSAR Method | Key Statistical Parameters | Important Descriptors Identified | Reference |

|---|---|---|---|---|---|

| Podophyllotoxin analogues | Two series | - | r² = 0.836 - 0.960; q² = 0.705 - 0.911 | Hydrophobicity | jocpr.com |

| Epipodophyllotoxin derivatives | 157 | k-Nearest Neighbor (kNN) | q² = 0.60; Predictive r² = 0.62 | Molecular Connectivity Indices (MCI) | nih.govresearchgate.net |

| 4β-anilino- 4'-O-demethyl-4-desoxypodophyllotoxin derivatives | 19 | Random Regression | r² = 0.9576; q² = 0.8801 | Most +ve & -ve Potential Distance, vdWSurface Area, SA Most Hydrophilic | acs.org |

| Podophyllotoxin analogues | 119 | 3D-QSAR | R²train = 0.884; R²LOO = 0.875; R²test = 0.713 | Field point descriptors | researchgate.net |

Derivation of QSAR Models Based on Chemical Descriptors

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the biological activity of a series of compounds with their physicochemical properties, known as molecular descriptors. researchgate.net These models are valuable in drug discovery for predicting the activity of novel compounds and for understanding the structural requirements for a desired biological response. massbio.orggithub.com

For podophyllol and its analogs, QSAR models can be developed to predict their anticancer activity. This process involves calculating a variety of molecular descriptors for a set of podophyllol derivatives with known biological activities. These descriptors can be categorized into several types:

Constitutional Descriptors: These describe the basic molecular composition and connectivity, such as molecular weight, number of atoms, and number of rings.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and branching.

Geometrical Descriptors: These 3D descriptors are calculated from the spatial arrangement of the atoms and include information about the molecule's volume and surface area. cadaster.eu

Physicochemical Descriptors: These relate to the physicochemical properties of the molecule, such as lipophilicity (logP), polarizability, and partial atomic charges. researchgate.net

Once these descriptors are calculated, statistical methods like multiple linear regression (MLR) or machine learning algorithms are used to build a mathematical model that relates the descriptors to the biological activity. massbio.orggithub.com For instance, a hypothetical QSAR model for podophyllol analogs might reveal that specific descriptors related to lipophilicity and charge distribution are critical for their cytotoxic effects. researchgate.net

A hypothetical QSAR study on a series of podophyllol analogs could yield a model represented by an equation. For example, if the anticancer activity is expressed as pIC50 (the negative logarithm of the half-maximal inhibitory concentration), a simplified, hypothetical QSAR equation might look like:

pIC50 = c0 + c1 * (Descriptor 1) + c2 * (Descriptor 2) + ...

Where c0, c1, c2, ... are coefficients determined by the regression analysis.

| Descriptor Type | Example Descriptor | Potential Influence on Activity |

| Constitutional | Molecular Weight | May correlate with the size and bulk of the molecule, affecting its fit into a biological target. |

| Topological | Wiener Index | Relates to the branching of the molecule, which can influence its interaction with enzymes. |

| Geometrical | Molecular Surface Area | Can affect the molecule's ability to cross cell membranes and interact with its target. |

| Physicochemical | LogP (Lipophilicity) | Influences the compound's solubility and ability to pass through biological membranes. |

| Electronic | Dipole Moment | Can be important for electrostatic interactions with the target protein. |

Prediction of Molecular Target Affinities for Novel Analogues

Building on the insights from QSAR models and other computational methods, it is possible to predict the binding affinities of novel, unsynthesized podophyllol analogues to their molecular targets. researchgate.net This is a crucial step in rational drug design, allowing for the prioritization of compounds for synthesis and experimental testing.

Molecular docking is a primary computational technique used for this purpose. It involves predicting the preferred orientation of a ligand (the podophyllol analogue) when bound to a receptor (the target protein, such as topoisomerase II). The docking process generates a binding score that estimates the strength of the interaction, which is related to the binding affinity.

The design of novel analogues often involves modifying the podophyllol scaffold at specific positions. For example, modifications to the E ring or the C4 position have been explored to enhance activity and reduce toxicity. researchgate.net Computational methods can predict how these changes will affect the interaction with the target protein. For instance, adding a substituent that can form an additional hydrogen bond with an amino acid residue in the binding pocket would be predicted to increase binding affinity.

A hypothetical study could involve designing a series of novel podophyllol esters and predicting their binding affinity to topoisomerase II. The results could be tabulated to compare the predicted affinities of the new analogues with that of podophyllol itself.

| Analogue | Modification | Predicted Binding Affinity (kcal/mol) | Predicted Interaction |

| Podophyllol | - | -8.5 | Hydrogen bonds with key residues in the active site. |

| Analogue 1 | Esterification at C4 with a fatty acid | -9.2 | Increased hydrophobic interactions and potential for new hydrogen bonds. researchgate.net |

| Analogue 2 | Introduction of a pyridine (B92270) ester | -9.5 | Potential for additional pi-stacking and hydrogen bonding interactions. researchgate.net |

| Analogue 3 | Demethylation at C4' | -8.8 | Alters the electronic properties and potential for hydrogen bonding. |

Quantum Chemical Calculations of Electronic Properties and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and reactivity of molecules like podophyllol. irjweb.comarabjchem.orgaspbs.com These methods can elucidate properties that are difficult to measure experimentally and are fundamental to the molecule's biological activity. researchgate.net

HOMO-LUMO Gap Analysis and Electron Density Distributions

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in frontier molecular orbital theory. chalcogen.roekb.eg The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. scielo.org.mx The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. irjweb.comwuxibiology.com A smaller HOMO-LUMO gap generally implies higher reactivity. chalcogen.ro

For podophyllol, the HOMO-LUMO gap can be calculated using DFT methods. The distribution of the HOMO and LUMO across the molecule can also be visualized. This can reveal which parts of the molecule are most likely to be involved in electron transfer processes, which are often crucial for biological activity. For example, the analysis might show that the HOMO is localized on the trimethoxyphenyl ring, suggesting this part of the molecule is prone to oxidation. Conversely, the LUMO might be concentrated around the lactone ring, indicating its susceptibility to nucleophilic attack.

| Parameter | Calculated Value (Hypothetical) | Interpretation |

| HOMO Energy | -6.2 eV | Relates to the ionization potential and electron-donating ability. |

| LUMO Energy | -1.8 eV | Relates to the electron affinity and electron-accepting ability. |